molecular formula C8H8BrFZn B14878974 3,5-Dimethyl-4-fluorophenylZinc bromide

3,5-Dimethyl-4-fluorophenylZinc bromide

Cat. No.: B14878974
M. Wt: 268.4 g/mol
InChI Key: GAHZGJBEOKMWKV-UHFFFAOYSA-M
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Description

3,5-Dimethyl-4-fluorophenylZinc bromide is an organometallic compound widely employed in cross-coupling reactions, such as Negishi couplings, to synthesize biaryl structures. These reactions are pivotal in pharmaceutical and materials science for constructing complex organic molecules. Organozinc reagents like this are typically air- and moisture-sensitive, requiring anhydrous conditions for handling .

Properties

Molecular Formula

C8H8BrFZn

Molecular Weight

268.4 g/mol

IUPAC Name

bromozinc(1+);2-fluoro-1,3-dimethylbenzene-5-ide

InChI

InChI=1S/C8H8F.BrH.Zn/c1-6-4-3-5-7(2)8(6)9;;/h4-5H,1-2H3;1H;/q-1;;+2/p-1

InChI Key

GAHZGJBEOKMWKV-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C(=C[C-]=C1)C)F.[Zn+]Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-4-fluorophenylzinc bromide typically involves the reaction of 3,5-dimethyl-4-fluorobromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

3,5-Dimethyl-4-fluorobromobenzene+Zn3,5-Dimethyl-4-fluorophenylzinc bromide\text{3,5-Dimethyl-4-fluorobromobenzene} + \text{Zn} \rightarrow \text{this compound} 3,5-Dimethyl-4-fluorobromobenzene+Zn→3,5-Dimethyl-4-fluorophenylzinc bromide

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of high-purity reagents and solvents, along with stringent control of reaction parameters, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-4-fluorophenylzinc bromide undergoes various types of reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, replacing halides or other leaving groups.

    Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions such as Negishi coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Palladium Catalysts: Palladium complexes are often used to facilitate coupling reactions.

    Solvents: THF is a preferred solvent due to its ability to stabilize the organozinc compound.

    Temperature: Reactions are typically conducted at room temperature to moderate temperatures to optimize yield and selectivity.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction partners. In cross-coupling reactions, the primary products are biaryl compounds or other substituted aromatic compounds.

Scientific Research Applications

3,5-Dimethyl-4-fluorophenylzinc bromide has several applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It can be employed in the modification of biologically active molecules to study structure-activity relationships.

    Medicine: The compound is used in the development of new drug candidates through the synthesis of novel chemical entities.

    Industry: It is utilized in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism by which 3,5-Dimethyl-4-fluorophenylzinc bromide exerts its effects involves the transfer of the phenyl group to an electrophilic partner in the presence of a catalyst. The zinc atom acts as a mediator, facilitating the formation of the carbon-carbon bond. The molecular targets and pathways involved are primarily determined by the nature of the electrophilic partner and the specific reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analog: 4-Fluoro-3,5-Dimethylbenzyl Bromide

Key Differences:

  • Structure:
    • 3,5-Dimethyl-4-fluorophenylZinc bromide : Features a zinc atom directly bonded to the aromatic ring (aryl-zinc bond).
    • 4-Fluoro-3,5-Dimethylbenzyl Bromide : Contains a benzylic bromide (CH₂Br group attached to the aromatic ring) .
  • Reactivity:

    • The zinc reagent participates in transmetallation reactions (e.g., Negishi coupling), enabling selective C–C bond formation.
    • The benzyl bromide undergoes nucleophilic substitution (e.g., SN2 reactions) or elimination, serving as an alkylating agent .
  • Applications:

    • Zinc bromide : Used in synthesizing pharmaceuticals, agrochemicals, and materials via cross-coupling.
    • Benzyl bromide : Acts as an intermediate for introducing fluorinated, methyl-substituted aromatic groups in organic synthesis .

Bromide-Based Pharmaceuticals: Sepantronium Bromide (YM-155)

Key contrasts include:

  • Function : Sepantronium Bromide is a survivin inhibitor with anticancer activity (IC₅₀ = 0.54 nM in PC-3 cells), whereas this compound is a synthetic reagent .
  • Biological vs. Synthetic Utility: Sepantronium Bromide targets protein interactions in oncology, while organozinc reagents enable molecular construction without direct therapeutic use .

Data Table: Comparative Analysis

Property This compound (Inferred) 4-Fluoro-3,5-Dimethylbenzyl Bromide Sepantronium Bromide
Molecular Formula C₈H₈FZnBr C₉H₁₀BrF C₂₀H₁₉BrN₄O₃
Molecular Weight (g/mol) ~268.44 (calculated) 217.08 443.29
Reactivity Cross-coupling (Negishi) Nucleophilic substitution Survivin inhibition
Primary Application Organic synthesis Chemical intermediate Anticancer therapy
Stability Air/moisture-sensitive Moderate stability Stable in DMSO

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